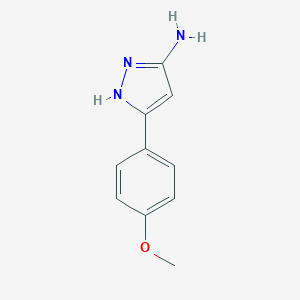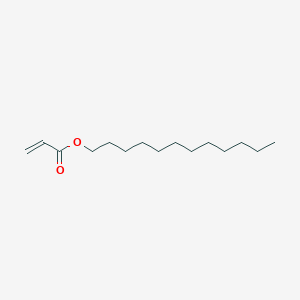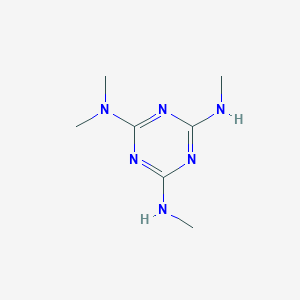
N(2),N(2),N(4),N(6)-Tetramethylmelamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N(2),N(2),N(4),N(6)-Tetramethylmelamine (TMME) is a synthetic compound that has been widely used in scientific research due to its potential as an anti-tumor agent. TMME belongs to the family of nitrogen mustards, which have been used in cancer chemotherapy for many years.
Wirkmechanismus
N(2),N(2),N(4),N(6)-Tetramethylmelamine exerts its anti-tumor effects by alkylating DNA, which leads to the formation of DNA adducts and ultimately, cell death. N(2),N(2),N(4),N(6)-Tetramethylmelamine has a high affinity for DNA, and its alkylating ability is dependent on the presence of a nucleophilic group in the DNA molecule. N(2),N(2),N(4),N(6)-Tetramethylmelamine has been shown to preferentially alkylate the N7 position of guanine residues in DNA.
Biochemische Und Physiologische Effekte
N(2),N(2),N(4),N(6)-Tetramethylmelamine has been shown to induce apoptosis (programmed cell death) in cancer cells. It also inhibits DNA synthesis and repair, which leads to the accumulation of DNA damage and ultimately, cell death. N(2),N(2),N(4),N(6)-Tetramethylmelamine has been shown to be less toxic to normal cells than other nitrogen mustards, which makes it a promising candidate for cancer chemotherapy.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N(2),N(2),N(4),N(6)-Tetramethylmelamine in lab experiments is its high potency against cancer cells. It has been shown to be effective at low concentrations, which makes it cost-effective for research purposes. However, N(2),N(2),N(4),N(6)-Tetramethylmelamine is highly reactive and can alkylate other cellular components besides DNA, which can lead to off-target effects. N(2),N(2),N(4),N(6)-Tetramethylmelamine is also unstable in aqueous solutions, which can make it difficult to work with in lab experiments.
Zukünftige Richtungen
Future research on N(2),N(2),N(4),N(6)-Tetramethylmelamine should focus on its potential as a cancer chemotherapy drug. Studies should investigate its efficacy in animal models and its toxicity in normal cells. Further research should also explore the use of N(2),N(2),N(4),N(6)-Tetramethylmelamine in combination with other chemotherapy drugs to enhance their anti-tumor effects. Additionally, studies should investigate the mechanism of action of N(2),N(2),N(4),N(6)-Tetramethylmelamine in more detail to identify potential targets for drug development. Finally, research should focus on developing more stable forms of N(2),N(2),N(4),N(6)-Tetramethylmelamine that are easier to work with in lab experiments.
Synthesemethoden
N(2),N(2),N(4),N(6)-Tetramethylmelamine can be synthesized by reacting N,N,N',N'-tetramethyl-1,3-diaminopropane with methyl iodide in the presence of anhydrous potassium carbonate. The reaction yields N(2),N(2),N(4),N(6)-Tetramethylmelamine as a white crystalline solid with a melting point of 188-190°C.
Wissenschaftliche Forschungsanwendungen
N(2),N(2),N(4),N(6)-Tetramethylmelamine has been extensively studied for its potential as an anti-tumor agent. It has been shown to inhibit the growth of various cancer cell lines, including leukemia, lymphoma, and breast cancer. N(2),N(2),N(4),N(6)-Tetramethylmelamine has also been used in combination with other chemotherapy drugs to enhance their anti-tumor effects.
Eigenschaften
CAS-Nummer |
16268-54-5 |
|---|---|
Produktname |
N(2),N(2),N(4),N(6)-Tetramethylmelamine |
Molekularformel |
C7H14N6 |
Molekulargewicht |
182.23 g/mol |
IUPAC-Name |
2-N,2-N,4-N,6-N-tetramethyl-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C7H14N6/c1-8-5-10-6(9-2)12-7(11-5)13(3)4/h1-4H3,(H2,8,9,10,11,12) |
InChI-Schlüssel |
SXPIROLPYODZEU-UHFFFAOYSA-N |
SMILES |
CNC1=NC(=NC(=N1)N(C)C)NC |
Kanonische SMILES |
CNC1=NC(=NC(=N1)N(C)C)NC |
Andere CAS-Nummern |
16268-54-5 |
Synonyme |
2,2,4,6-tetra-MM N(2),N(2),N(4),N(6)-tetramethylmelamine N(2),N(2),N(4),N(6)-tetramethylmelamine monohydrochloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



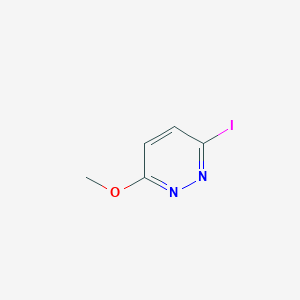
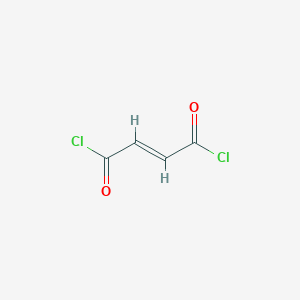
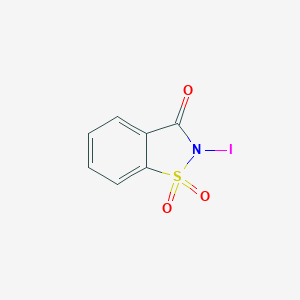
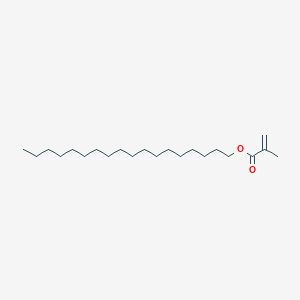
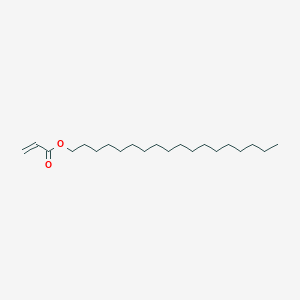
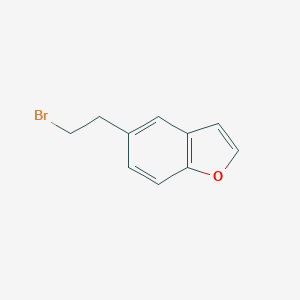
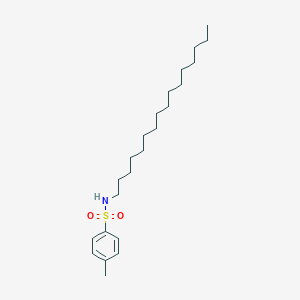
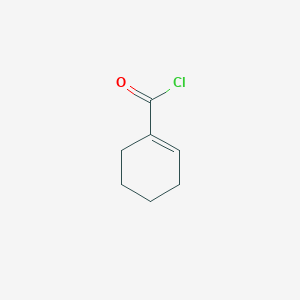
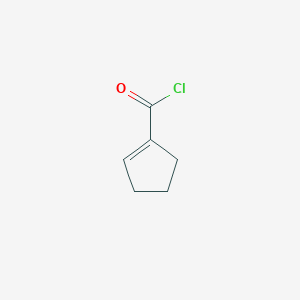
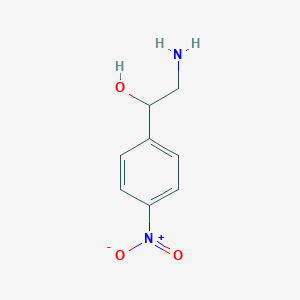
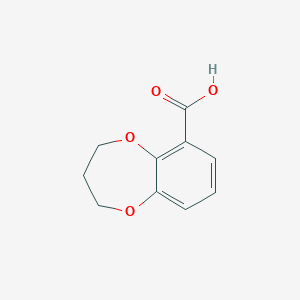
![8-chlorodibenzo[b,f]thiepin-10(11H)-one](/img/structure/B107444.png)
